(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBZWBWJMJTEIB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Introduction of the acetamido group: This step involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst.
Formation of the propanoic acid moiety: This can be done by reacting the intermediate product with a suitable reagent such as bromoacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or alcohols replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Amines, alcohols, basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme studies: The compound can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine
Drug development:
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
*Estimated based on structural analysis.
Key Observations
Substituent Impact on Bioactivity: The cyclohexenyl group in the target compound may enhance lipid solubility compared to polar substituents like tetrazoles (e.g., ). Tetrazole-containing analogues () serve as carboxylic acid bioisosteres, improving metabolic stability and oral bioavailability in drug design . Thiazole and bicyclic systems () are critical in antibiotics like cefdinir, highlighting the role of heterocycles in antimicrobial activity .
Physical and Chemical Properties :
- Hydrophobic groups (e.g., cyclohexenyl, naphthalenyloxy) may reduce aqueous solubility but improve binding to hydrophobic targets or material matrices .
- Sulfur-containing substituents (e.g., phenylsulfanyl in ) could alter redox properties or interact with metalloenzymes .
Diverse Applications :
- Anticancer candidates () often incorporate bulky substituents (e.g., steroid-like moieties) for target specificity.
- Hydrogel-forming compounds () utilize aromatic groups (e.g., naphthalene) for π-π stacking, a property absent in the target compound but relevant for material design .
Research Findings and Implications
- The cyclohexenyl group may modulate interactions with hydrophobic protein pockets .
- Antibiotic Derivatives : Cefdinir-related compounds () demonstrate the importance of thiazole and bicyclic systems in β-lactam antibiotics, suggesting that the target compound’s acetamido backbone could be modified for similar applications .
- Material Science : The naphthalenyloxy group in ThNapFF () highlights how substituent choice dictates self-assembly properties, a consideration for designing the target compound as a biomaterial .
Biological Activity
(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid, also known by its CAS number 854137-66-9, is a compound with a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to anti-inflammatory and anticancer properties.
The compound exhibits the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (2R)-2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid |
| PubChem CID | 78945035 |
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests it could inhibit pro-inflammatory cytokines and pathways that are crucial in various inflammatory diseases.
2. Anticancer Activity
A study focusing on structurally related compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, compounds with similar frameworks have demonstrated significant inhibition of cell proliferation in melanoma and other cancer types, suggesting that this compound could possess similar anticancer properties.
Case Studies
Several case studies have explored the biological implications of compounds with similar structures:
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of propanoic acid and found that certain modifications led to increased cytotoxicity against melanoma cells. This suggests that this compound could be a candidate for further investigation in cancer therapy .
- Inflammation Model : In an experimental model for inflammation, compounds similar to this compound were shown to reduce levels of inflammatory markers significantly, indicating a potential mechanism for its action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with cyclohexene derivatives (e.g., cyclohex-1-en-1-ylacetic acid) as precursors. Use coupling reagents like EDC/HOBt for amide bond formation with (2R)-2-aminopropanoic acid derivatives .
- Step 2 : Optimize solvent systems (e.g., DMF or dichloromethane) and reaction temperatures (20–25°C) to minimize side reactions.
- Step 3 : Purify via silica gel flash column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a mobile phase of hexane/isopropanol (90:10 v/v) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .
- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for the (2R)-configuration .
- NMR with Chiral Shift Reagents : Employ europium-based reagents to induce splitting of proton signals, confirming stereochemical integrity .
Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?
- Methodology :
- COX-2 Inhibition Assay : Use recombinant cyclooxygenase-2 (COX-2) enzymes and monitor prostaglandin E2 (PGE2) production via ELISA. IC50 values <10 µM suggest significant activity .
- NF-κB Luciferase Reporter Assay : Treat transfected HEK293 cells with TNF-α and measure luminescence to assess inhibition of inflammatory pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity against neurodegenerative targets?
- Methodology :
- Step 1 : Synthesize analogs with modifications to the cyclohexenyl ring (e.g., halogenation) or acetamido group (e.g., methyl substitution).
- Step 2 : Test analogs in neuronal cell models (e.g., SH-SY5Y) for antioxidant activity (via DPPH radical scavenging) and inhibition of amyloid-β aggregation .
- Step 3 : Perform molecular docking to correlate substituent effects with binding affinity to acetylcholinesterase or tau proteins .
Q. What strategies are effective in resolving conflicting bioactivity data across different in vitro and in vivo models for this compound?
- Methodology :
- Model Harmonization : Standardize assay conditions (e.g., cell lines, animal strains) to reduce variability. For in vivo studies, use pharmacokinetic profiling to assess bioavailability differences .
- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., ibuprofen for anti-inflammatory assays) to enable cross-study comparisons .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools like ANOVA to identify outliers or confounding factors .
Q. How can metabolic stability of this compound be assessed to inform drug development pipelines?
- Methodology :
- Liver Microsome Assay : Incubate the compound with human liver microsomes and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Half-life (t½) >30 min indicates favorable stability .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
Q. How can molecular docking simulations be applied to predict the interaction of this compound with cyclooxygenase enzymes, and what validation methods are recommended?
- Methodology :
- Step 1 : Generate 3D structures of COX-1/COX-2 (PDB: 1PTH, 3LN1) and the compound (optimized via DFT calculations).
- Step 2 : Perform flexible docking using AutoDock Vina, focusing on binding pockets near the heme cofactor.
- Step 3 : Validate predictions with site-directed mutagenesis (e.g., Arg120Ala in COX-2) and measure changes in inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
